Cas no 84699-93-4 (Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI))

Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) structure
84699-93-4 structure
Product Name:Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
CAS No:84699-93-4
MF:C39H64O17
MW:804.915274620056
CID:725600
PubChem ID:196289
Update Time:2025-04-19

Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cholest-7-en-6-one,3,22-bis(a-D-galactopyranosyloxy)-2,14,20,25-tetrahydroxy-,(2b,3b,5b,22R)- (9CI)
    • SILENOSIDE
    • silenoside B
    • 3-O-B-D-galactopyranosyl(1->2)-B-D-glucuronopyranosyl-3B,16alpha-dihydroxy-23-oxo-olean-12-en-28-oicacid-28-O-B-D-xylopyranosyl(1->4)-(B-D-glucopyranosyl(1->2))-alpha-L-rhamnopyranosyl(1->2)-B-D-fucopyranoside
    • DTXSID501005002
    • 84699-93-4
    • 3-(Hexopyranosyloxy)-2,14,20,25-tetrahydroxy-6-oxocholest-7-en-22-yl hexopyranoside
    • (2S,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
    • Inchi: 1S/C39H64O17/c1-35(2,50)9-8-26(56-34-32(49)30(47)28(45)24(16-41)55-34)38(5,51)25-7-11-39(52)18-12-20(42)19-13-22(53-33-31(48)29(46)27(44)23(15-40)54-33)21(43)14-36(19,3)17(18)6-10-37(25,39)4/h12,17,19,21-34,40-41,43-52H,6-11,13-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34+,36+,37+,38+,39?/m0/s1
    • InChI Key: YVHRNKWYKHUPFK-PTBVRURDSA-N
    • SMILES: OC12CC[C@H]([C@](C)([C@@H](CCC(C)(C)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@@H](CO)O3)O)O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@H]([C@H](C[C@]12C)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)=O

Computed Properties

  • Exact Mass: 804.414
  • Monoisotopic Mass: 804.414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 11
  • Complexity: 1460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 297Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 1032.4°C at 760 mmHg
  • Flash Point: 309.9°C
  • Refractive Index: 1.638
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited